molecular formula C21H22N2O3 B7720408 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B7720408
M. Wt: 350.4 g/mol
InChI Key: PEMPIGUUDCJCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain sensation. EMA401 has been shown to be effective in preclinical models of neuropathic pain and is currently being evaluated in clinical trials.

Mechanism of Action

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a selective antagonist of the AT2 receptor, which is expressed in sensory neurons and has been implicated in the regulation of pain sensation. By blocking the AT2 receptor, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide reduces the activity of pain-sensing neurons in the spinal cord and reduces pain hypersensitivity.
Biochemical and Physiological Effects
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to be well-tolerated in preclinical studies and clinical trials. It has a good safety profile and does not produce significant side effects at therapeutic doses. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is rapidly absorbed after oral administration and has a half-life of approximately 5 hours in humans.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and has good bioavailability. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain and has been shown to be effective in reducing pain behaviors in multiple models. However, one limitation of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is that it is a selective antagonist of the AT2 receptor, which may limit its effectiveness in certain types of pain.

Future Directions

There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other drugs for the treatment of chronic pain. Another area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other types of pain, such as cancer pain or migraine. Additionally, further research is needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential biomarkers that could be used to predict treatment response.

Synthesis Methods

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with ethyl bromoacetate to form N-ethyl-2-(2-bromoacetyl)-7-methylquinoline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behaviors in animal models of nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to be effective in reducing pain hypersensitivity in models of inflammatory pain.

properties

IUPAC Name

N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(21(25)15-7-9-18(26-3)10-8-15)13-17-12-16-6-5-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMPIGUUDCJCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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